[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol
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Overview
Description
[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol typically involves the condensation of 2,6-dimethylaniline with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, followed by their purification and subsequent reaction to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol: Unique due to its specific structure and reactivity.
Thiazole derivatives: Share a common thiazole ring but differ in their substituents and biological activities.
Imine compounds: Contain an imine group but may have different core structures and properties.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring with an imine group and a dimethylphenyl substituent. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-4-methyl-5H-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-5-4-6-10(2)11(9)14-12-15-13(3,7-16)8-17-12/h4-6,16H,7-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUIFCZZFAASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(CS2)(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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